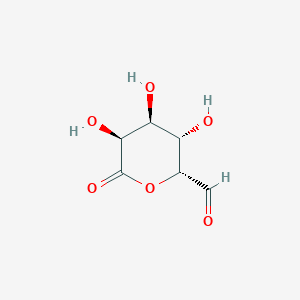

D-Glucurono-delta-lactone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

D-Glucurono-delta-lactone, also known as gluconolactone, is an organic compound with the chemical formula C6H10O6. It is a colorless solid and an oxidized derivative of glucose. This compound is commonly found in honey, wine, and fruit juices, and is widely used in the food industry as a sequestrant, acidifier, and leavening agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: D-Glucurono-delta-lactone is typically produced by the aerobic oxidation of glucose in the presence of the enzyme glucose oxidase. The reaction generates hydrogen peroxide as a byproduct:

C6H12O6 + O2 → C6H10O6 + H2O2

The compound can also be produced by the oxidation of D-glucose with bromine water or with microorganisms or enzymes derived from these microorganisms .

Industrial Production Methods: In industrial settings, this compound is produced by direct crystallization from the aqueous solution of gluconic acid. Corn starch is often used as the major source of glucose for this process .

Types of Reactions:

- this compound spontaneously hydrolyzes to gluconic acid in water:

Hydrolysis: C6H10O6 + H2O → C6H12O7

Oxidation: It can undergo further oxidation to produce gluconic acid derivatives.

Reduction: The compound can be reduced back to glucose under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water is the primary reagent, and the reaction is accelerated by heat and high pH.

Oxidation: Enzymes like glucose oxidase are commonly used.

Major Products:

Gluconic Acid: The primary product of hydrolysis.

Hydrogen Peroxide: A byproduct of the oxidation process.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

D-Glucurono-delta-lactone is a colorless solid that readily hydrolyzes in aqueous solutions to form gluconic acid. This hydrolysis plays a crucial role in its functionality as it participates in various biochemical pathways, particularly the pentose phosphate pathway, which is essential for cellular metabolism and energy production .

Applications in Food Science

This compound is widely used in the food industry due to its properties as a sequestrant, acidifier, and leavening agent. Its applications include:

- Coagulation Agent : Utilized in the production of tofu and dairy products to enhance texture.

- Leavening Agent : Acts as an acidulant in bakery products, contributing to the leavening process by releasing carbon dioxide when hydrolyzed.

- Curing Agent : Employed in meat products to regulate acidity and improve preservation by inhibiting bacterial growth .

Table 1: Applications of this compound in Food Products

| Application Type | Specific Uses | Benefits |

|---|---|---|

| Coagulation | Tofu, cheese | Improved texture and stability |

| Leavening | Bread, cakes | Enhanced rise and fluffiness |

| Curing | Sausages, cured meats | Extended shelf life and improved flavor |

| Acidification | Sauces, dressings | Balanced pH and flavor enhancement |

Medical Applications

Recent studies have highlighted the potential therapeutic effects of this compound in medical applications. It has been shown to possess anti-inflammatory properties that can benefit skin health. For instance, a double-blind study indicated that dietary intake of GDL significantly improved skin hydration and elasticity while reducing inflammation caused by UV exposure .

Case Study: Cardioprotection

A notable study demonstrated that GDL administration reduced myocardial ischemia/reperfusion injury in rats. The results indicated a decrease in infarct size and cardiac injury markers such as lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB) following GDL treatment . This suggests potential applications for GDL in cardioprotective therapies.

Cosmetic Industry Applications

In cosmetics, this compound is valued for its moisturizing properties and ability to enhance skin hydration. It is frequently included in formulations aimed at anti-aging and skin repair due to its antioxidant capacity .

Table 2: Applications of this compound in Cosmetics

| Product Type | Functionality | Benefits |

|---|---|---|

| Moisturizers | Hydration | Improves skin moisture retention |

| Anti-aging creams | Antioxidant | Reduces signs of aging and promotes elasticity |

| Sunscreens | UV protection | Enhances skin barrier against UV damage |

Environmental Applications

Emerging research indicates that this compound may have applications in environmental science. Its potential role in bioremediation processes is being explored, particularly for its ability to facilitate the breakdown of pollutants .

Mecanismo De Acción

D-Glucurono-delta-lactone exerts its effects primarily through hydrolysis to gluconic acid, which then participates in various biochemical pathways. It is metabolized to 6-phospho-D-gluconate, which enters the pentose phosphate pathway, providing metabolic energy equivalent to that of glucose .

Comparación Con Compuestos Similares

D-Gluconic Acid: The hydrolysis product of D-Glucurono-delta-lactone.

Glucono-gamma-lactone: Another lactone form of gluconic acid.

Uniqueness: this compound is unique due to its slow hydrolysis rate, which allows for gradual acidification in food products. This property makes it less tart compared to other common acidulants like citric acid .

Actividad Biológica

D-Glucurono-delta-lactone (GDL) is a naturally occurring compound derived from glucose, widely recognized for its various biological activities. As a lactone of D-gluconic acid, GDL plays significant roles in metabolic processes and exhibits antioxidant properties. This article explores its biological activity, focusing on its physiological effects, mechanisms of action, and potential therapeutic applications.

GDL is produced through the aerobic oxidation of glucose in the presence of glucose oxidase, resulting in the generation of hydrogen peroxide as a byproduct. Upon hydrolysis in water, GDL converts to gluconic acid, establishing a chemical equilibrium between the two forms . The metabolic pathway of GDL leads to the formation of 6-phospho-D-gluconate, which provides a comparable amount of metabolic energy to that of sugar .

Antioxidant Activity

GDL is known for its antioxidant properties , acting as a free radical scavenger. Research indicates that it alleviates oxidative stress in various models, including myocardial ischemia/reperfusion injury. In studies involving mice, administration of GDL significantly reduced infarct size and cardiac injury markers while also decreasing oxidative stress markers such as malondialdehyde (MDA) .

Cardioprotective Effects

A notable study demonstrated that GDL administration (5 mg/kg) effectively mitigated myocardial ischemia/reperfusion injury. The treatment resulted in decreased infarct size and reduced levels of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase-MB (CK-MB). Moreover, GDL was shown to decrease reperfusion-induced arrhythmias .

Enzymatic Inhibition

GDL acts as a complete inhibitor of the enzyme amygdalin beta-glucosidase at concentrations as low as 1 mM. This inhibition suggests potential applications in regulating glycosidase activities, which may be beneficial in certain metabolic disorders .

Effects on Cellular Metabolism

In yeast models (Saccharomyces cerevisiae), GDL has been shown to increase the doubling time and activate enzymes involved in the oxidative pentose phosphate pathway. This pathway is crucial for cellular metabolism and energy production .

Myocardial Ischemia/Reperfusion Injury

A study published in 2022 explored GDL's effects on myocardial ischemia/reperfusion injury using neonatal rat cardiomyocytes. The results indicated that GDL treatment reduced oxidative stress and apoptosis during hypoxia/reoxygenation conditions. The protective effects were attributed to its antioxidant capabilities and potential modulation of cellular signaling pathways .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(2R,3S,4S,5S)-3,4,5-trihydroxy-6-oxooxane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h1-5,8-10H/t2-,3+,4-,5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQGSJDKHSBLDG-QTBDOELSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1C(C(C(C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=O)[C@H]1[C@H]([C@@H]([C@@H](C(=O)O1)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.